(2-Methoxy-5-nitrophenyl)methanamine
Overview
Description
(2-Methoxy-5-nitrophenyl)methanamine is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2O3/c1-13-8-3-2-7 (10 (11)12)4-6 (8)5-9/h2-4H,5,9H2,1H3
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 182.18 . It is a powder in physical form . The compound is stored at room temperature .Scientific Research Applications
Photosensitive Protecting Groups
One area of scientific research that may align with the interest in "(2-Methoxy-5-nitrophenyl)methanamine" is the study of photosensitive protecting groups. These groups are crucial in synthetic chemistry, offering a controlled means to protect and deprotect reactive sites in molecules during the synthesis process. The review by Amit, Zehavi, and Patchornik (1974) highlights the potential of photosensitive protecting groups, including those similar to the nitro and methoxy functional groups found in "this compound," for future applications in synthetic chemistry (Amit, Zehavi, & Patchornik, 1974).
Melatonin in Plant Science
Another interesting angle is the study of melatonin, a compound known for its roles in human physiology but also present in plants. Melatonin studies in plants have uncovered its importance in growth regulation, stress response, and developmental processes. Nawaz et al. (2016) provide an extensive review of melatonin's roles in plants, offering insight into its widespread effects beyond animal physiology. This research indicates the potential for melatonin and structurally related compounds to influence plant growth and stress responses, suggesting a broad area of application for compounds with methoxy groups, such as "this compound" (Nawaz et al., 2016).
Nitrophenols in the Environment
Research into nitrophenols, which share the nitrophenyl component with "this compound," focuses on their environmental impact, formation, and degradation. Harrison et al. (2005) review the atmospheric occurrence, sources, and sinks of nitrophenols, shedding light on the environmental pathways and transformations of nitro-containing compounds. This research is crucial for understanding the environmental behavior of compounds with nitro groups, potentially including "this compound" (Harrison et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
(2-methoxy-5-nitrophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQPIGVESZOYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655389 | |
Record name | 1-(2-Methoxy-5-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40896-72-8 | |
Record name | 1-(2-Methoxy-5-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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